molecular formula C9H11ClN2S B5798162 1-(4-Chlorobenzyl)-3-methylthiourea

1-(4-Chlorobenzyl)-3-methylthiourea

Cat. No.: B5798162
M. Wt: 214.72 g/mol
InChI Key: NXQQJBKSBQZOSR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-methylthiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and oncology research. Thiourea analogs are investigated for their potent biological activities, particularly as candidates for anticancer therapeutics . Related compounds have demonstrated promising growth inhibitory effects against a panel of human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with some derivatives exhibiting more favorable efficacy and selectivity profiles than standard chemotherapeutic agents . The mechanism of action for this class of compounds is associated with the induction of apoptosis (programmed cell death) and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6), which plays a role in tumor progression . The core thiourea scaffold is known for its versatile coordination chemistry, making such compounds useful as ligands in inorganic chemistry and catalysis research . As a standard for research use, this compound is characterized by techniques including NMR, FT-IR, and mass spectrometry to confirm identity and purity. Handle with appropriate safety precautions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQJBKSBQZOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-methylthiourea typically involves the reaction of 4-chlorobenzyl chloride with methylthiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have anticancer properties, although further research is needed to confirm its efficacy and safety.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiourea derivatives vary in substituents on the nitrogen atoms and the aromatic ring. Key structural differences and their implications are summarized below:

Compound Substituents Key Structural Features
1-(4-Chlorobenzyl)-3-methylthiourea N1: 4-Chlorobenzyl; N3: Methyl Enhanced lipophilicity due to chlorobenzyl; methyl group limits steric hindrance .
1-(2,4-Dichlorobenzoyl)-3-methylthiourea N1: 2,4-Dichlorobenzoyl; N3: Methyl Electron-withdrawing benzoyl group increases acidity; dichloro substitution boosts reactivity .
1-(4-Hexylbenzoyl)-3-methylthiourea N1: 4-Hexylbenzoyl; N3: Methyl Hexyl chain introduces hydrophobicity, improving lipid solubility .
1-(4-Chlorobenzoyl)-3-(2,4,6-Trichlorophenyl)thiourea N1: 4-Chlorobenzoyl; N3: 2,4,6-Trichlorophenyl Multiple chloro groups enhance halogen bonding and intermolecular interactions .
1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea N1: 4-Chlorobutanoyl; N3: 3-Chlorophenyl Flexible butanoyl chain allows conformational adaptability; dual chloro groups aid ligand binding .

Key Observations :

  • Benzyl vs. Benzoyl : Benzyl (CH₂-linked) groups increase hydrophobicity, while benzoyl (carbonyl-linked) groups enhance hydrogen-bonding capacity and acidity .
  • Chloro Substitution : Dichloro or trichloro substituents on aromatic rings improve electron-deficient character, facilitating π-π stacking and halogen bonding .
Physicochemical Properties

Hydrogen bonding and solubility are critical for biological activity:

  • 1-(2,4-Dichlorobenzoyl)-3-methylthiourea Iron(III) Complex: Forms four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions in docking studies . Moderately soluble in ethanol; poorly soluble in water .
  • 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea :

    • Exhibits planar molecular conformation with intramolecular N–H···O and N–H···S hydrogen bonds, stabilizing crystal packing .
  • 1-(4-Hexylbenzoyl)-3-methylthiourea :

    • High hydrophobicity due to the hexyl chain, likely enhancing cell membrane penetration .

Contradictions and Gaps :

  • Cytotoxicity data for 1-(4-Hexylbenzoyl)-3-methylthiourea are qualitative, requiring quantitative validation .

Q & A

Q. What computational strategies are used to predict the bioactivity and toxicity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding modes to targets like 2EUD (PDB ID). MD simulations (e.g., RMSD analysis over 100 ns) assess complex stability. Toxicity prediction tools (e.g., Ames test simulations) flag mutagenic risks, which must be balanced against therapeutic efficacy in lead optimization .

Q. How can conflicting data on cytotoxicity and mutagenicity be resolved during preclinical evaluation?

  • Methodological Answer : Contradictions arise when Ames test predictions (mutagenic positives) conflict with in vitro cytotoxicity (e.g., IC50 <10 µM). Dose-response studies and metabolite profiling (LC-MS/MS) clarify thresholds for therapeutic windows. For example, iron(III) complexes of thiourea derivatives show reduced mutagenicity compared to precursors, suggesting metal coordination mitigates toxicity .

Q. What strategies enhance the biological activity of this compound in anticancer research?

  • Methodological Answer : Metal coordination (e.g., Fe(III)) amplifies bioactivity by enabling redox-active mechanisms. Synthesis of bis-ligand complexes (97.85% yield) improves binding through multiple donor atoms. Comparative docking studies show enhanced inhibition constants (2.11 µM vs. 10 µM for precursors) due to additional hydrogen bonds (e.g., with Ser 217) .

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